molecular formula C19H17FN2O2 B2713078 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105242-97-4

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2713078
CAS No.: 1105242-97-4
M. Wt: 324.355
InChI Key: HIJDNZFJDXWRPY-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group and the phenethylacetamide moiety in this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl and phenethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further reacted with phenethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-phenethylacetamide
  • 2-(5-(2-bromophenyl)isoxazol-3-yl)-N-phenethylacetamide
  • 2-(5-(2-methylphenyl)isoxazol-3-yl)-N-phenethylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-17-9-5-4-8-16(17)18-12-15(22-24-18)13-19(23)21-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDNZFJDXWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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